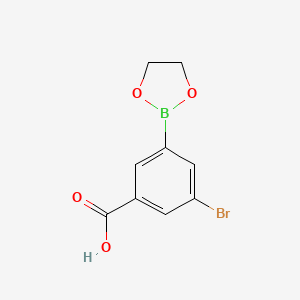
3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid is an organoboron compound that features a bromine atom and a boronic ester group attached to a benzoic acid core. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the bromination of a benzoic acid derivative followed by the introduction of the boronic ester group. One common method involves the reaction of 3-bromo-5-iodobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the production of by-products .
化学反応の分析
Types of Reactions
3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic ester group can be oxidized to form a boronic acid or other boron-containing functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation of the boronic ester group.
Substituted Benzoic Acids: Formed through nucleophilic substitution of the bromine atom.
科学的研究の応用
3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond, forming a palladium-bromine complex.
Transmetalation: The boronic ester group transfers its organic group to the palladium, forming a palladium-carbon bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and is regenerated for further catalytic cycles.
類似化合物との比較
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronic ester group but different aromatic core.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a boronic ester group attached to a pyrazole ring.
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Similar structure but different substitution pattern on the benzoic acid core.
Uniqueness
3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its specific substitution pattern, which allows for selective reactions and the formation of diverse products. Its combination of a bromine atom and a boronic ester group makes it a versatile intermediate in organic synthesis .
特性
分子式 |
C9H8BBrO4 |
|---|---|
分子量 |
270.87 g/mol |
IUPAC名 |
3-bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid |
InChI |
InChI=1S/C9H8BBrO4/c11-8-4-6(9(12)13)3-7(5-8)10-14-1-2-15-10/h3-5H,1-2H2,(H,12,13) |
InChIキー |
VUKKCHDLBHYYBD-UHFFFAOYSA-N |
正規SMILES |
B1(OCCO1)C2=CC(=CC(=C2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















